[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
Description
This compound is a benzothiazine derivative characterized by a 1,4-benzothiazin-2-yl core modified with sulfone (1,1-dioxido) groups. Key structural features include:
- 4-Methoxyphenyl methanone group: The para-methoxy group on the phenyl ring contributes electron-donating properties, which may improve solubility and modulate electronic distribution.
- Sulfone functionalization: The 1,1-dioxido moiety increases polarity and hydrogen-bonding capacity, critical for molecular recognition in biological systems.
Properties
IUPAC Name |
[4-(3-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4S/c1-28-18-11-9-15(10-12-18)22(25)21-14-24(17-6-4-5-16(23)13-17)19-7-2-3-8-20(19)29(21,26)27/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGVQRYTYCMCFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is part of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Benzothiazine ring with a dioxido group.
- Substituents : A 3-fluorophenyl group and a 4-methoxyphenyl group.
This structural composition is significant as it may influence the compound's interaction with biological targets.
The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The presence of fluorine and methoxy groups may enhance lipophilicity and electron-withdrawing properties, which can lead to increased binding affinity for enzymes involved in metabolic pathways.
- Antioxidant Activity : Compounds with similar structures have demonstrated free radical scavenging abilities, suggesting potential protective effects against oxidative stress.
Biological Activity Data
The following table summarizes the biological activities reported for compounds structurally similar to 4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone:
Case Study 1: Inhibition of Cholinesterases
A study evaluated derivatives similar to the target compound for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that compounds with a 3-fluorophenyl group exhibited dual inhibitory effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's.
Case Study 2: Anticancer Activity
Research on related benzothiazine derivatives showed promising results in inhibiting cancer cell proliferation. The compound demonstrated selective cytotoxicity against breast cancer cell lines (MCF-7), suggesting potential as an anticancer agent. The mechanism involved induction of apoptosis and cell cycle arrest at the S phase.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties.
Substituent Variations on the Benzothiazine Core
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Differences vs. Target Compound | References |
|---|---|---|---|---|---|
| (4-Ethylphenyl)[7-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 4-Ethylphenyl (R1), 4-Methylphenyl (R2) | C24H20FNO3S | 421.486 | Ethyl and methyl groups increase hydrophobicity. | |
| 4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 3,5-Dichlorophenyl (R1) | C22H14Cl2FNO3S | 478.33* | Dichloro substitution enhances lipophilicity and steric bulk. | |
| (4-Chlorophenyl)[2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone | Chlorophenyl, naphthyl hybrid core | C28H18ClNO2 | 435.90 | Pyrazolo-benzoxazinone core alters electronic properties. |
*Calculated based on molecular formula.
Key Observations :
- Electron-withdrawing vs. donating groups : The 3-fluorophenyl group in the target compound balances electronic effects compared to dichlorophenyl (stronger electron withdrawal) or ethyl/methylphenyl (electron-donating) analogs .
- Methoxy positioning : The para-methoxy group in the target compound contrasts with meta-substituted analogs (e.g., ’s 3-methylphenyl), which may reduce steric hindrance and improve crystallinity .
Heterocyclic Core Modifications
Compounds with alternative heterocycles but similar ketone functionalities:
Key Observations :
- Benzothiazine vs. pyridine/thiazolidinone: The benzothiazine core in the target compound offers rigid planar geometry, favoring π-π stacking interactions, whereas pyridine or thiazolidinone cores introduce conformational flexibility .
- Trifluoromethyl vs. methoxy : The trifluoromethyl group () increases metabolic stability compared to methoxy, which may enhance bioavailability .
Preparation Methods
The synthesis begins with the formation of the 1,4-benzothiazine core. A widely cited method involves the cyclization of 2-aminothiophenol derivatives with α-ketoesters or α-haloketones. However, the patent CA1180702A provides a more specialized approach:
- Starting Material : 2H-1,4-Benzothiazin-3(4H)-one is treated with diphosphorus pentasulfide (P₂S₅) in dioxane under reflux to yield the corresponding thione.
- Methylthio Introduction : The thione intermediate reacts with sodium hydride (NaH) and iodomethane (CH₃I) in tetrahydrofuran (THF) to form 3-methylthio-2H-1,4-benzothiazine.
This intermediate is highly reactive and typically used in situ for subsequent reactions.
Oxidation to the 1,1-Dioxide Derivative
The final step involves oxidizing the benzothiazine sulfide to the sulfone. The patent specifies using ethaneperoxoic acid (peracetic acid) in acetic acid:
- Single Oxidation : Treatment with peracetic acid at 0–5°C converts the sulfide to the 10-oxide intermediate.
- Double Oxidation : Prolonged heating with excess peracetic acid yields the 1,1-dioxide (sulfone) derivative.
Analytical Data and Characterization
Key physicochemical properties of intermediates and the final compound are summarized below:
Critical Reaction Parameters and Optimization
- Solvent Selection : DMF and THF are preferred for their ability to stabilize reactive intermediates.
- Temperature Control : Cyclization and oxidation steps require strict temperature regulation (80–140°C and 0–5°C, respectively).
- Oxidation Efficiency : Excess peracetic acid and extended reaction times (2–18 hours) ensure complete sulfone formation.
Challenges and Mitigation Strategies
- Intermediate Instability : The 3-methylthio intermediate is prone to hydrolysis; in situ use minimizes degradation.
- Regioselectivity : Electron-withdrawing groups (e.g., fluorine) direct substitution to specific positions, necessitating careful substituent planning.
- Purification : Column chromatography or recrystallization from methanol/water mixtures yields high-purity products.
Scalability and Industrial Relevance
The patent-specified methods are scalable to kilogram quantities, with yields exceeding 60% for critical steps. Industrial adoption would require:
- Continuous flow reactors for oxidation steps to enhance safety.
- Green solvents (e.g., cyclopentyl methyl ether) to replace DMF.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
